molecular formula C12H13NO2 B13212214 N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide

N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide

Cat. No.: B13212214
M. Wt: 203.24 g/mol
InChI Key: LXRKYJSEUUNPMF-UHFFFAOYSA-N
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Description

N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 4-formylphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-formylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The formyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical processes. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to undergo specific reactions that are not possible with its analogs, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(4-formylphenyl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13NO2/c14-8-10-3-1-9(2-4-10)7-13-12(15)11-5-6-11/h1-4,8,11H,5-7H2,(H,13,15)

InChI Key

LXRKYJSEUUNPMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(C=C2)C=O

Origin of Product

United States

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